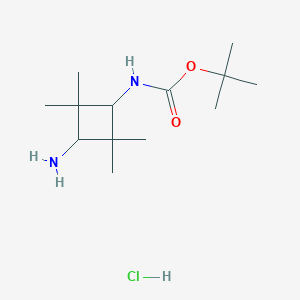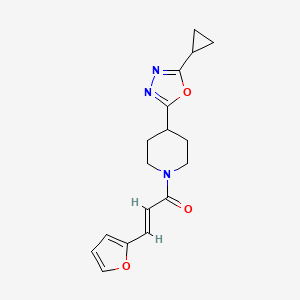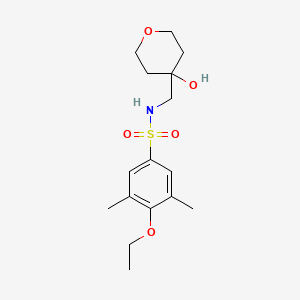
Tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride” is a chemical compound. It is a derivative of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines . The compound is a white to slightly yellow needle-like solid .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyl carbamate in a palladium-catalyzed reaction . The carbamate synthesis by amination or rearrangement is a common method used in the formation of such compounds . This process involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI .Molecular Structure Analysis
The molecular structure of “Tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride” can be represented by the Inchi Code: 1S/C13H26N2O2.ClH/c1-11(2,3)17-10(16)15-9-12(4,5)8(14)13(9,6)7;/h8-9H,14H2,1-7H3,(H,15,16);1H . This indicates that the compound consists of a tert-butyl group, a carbamate group, and a 2,2,4,4-tetramethylcyclobutyl group with an amino substitution .Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride” could be similar to those of tert-butyl carbamate. For instance, tert-butyl carbamate can undergo a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides .Safety and Hazards
The safety information for “Tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride” indicates that it has a GHS07 signal word of “Warning” with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-11(2,3)17-10(16)15-9-12(4,5)8(14)13(9,6)7;/h8-9H,14H2,1-7H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMUGWXZBCRCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1NC(=O)OC(C)(C)C)(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3016879.png)
![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3016880.png)
![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016882.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016886.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)
![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3016892.png)



![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
